Optimised Etherification Yield Under Mild Conditions
The etherification of the isovanillic acid derivative with N-(3-chloropropyl)morpholine was achieved using Cs₂CO₃ in DMF under reflux for 7 h, giving an isolated yield of 89% for the penultimate intermediate that leads to the target compound [1]. While direct head‑to‑head yield comparisons across different substrates are not available in the same study, this value substantially exceeds the 50–75% yields typically reported for analogous morpholine N‑alkylations when using weaker bases or alternative conditions [2].
| Evidence Dimension | Synthetic step yield |
|---|---|
| Target Compound Data | 89% (etherification step) |
| Comparator Or Baseline | Typical morpholine N‑alkylation yield range: 50–75% |
| Quantified Difference | 14–39 percentage‑point advantage |
| Conditions | Cs₂CO₃, DMF, reflux 7 h [1]; comparator yields from general literature [2]. |
Why This Matters
Higher step‑yield reduces downstream purification burden and cost‑per‑gram, a decisive factor in procurement for scale‑up or library synthesis.
- [1] Hermawati E, Sa'adah PL, Danova A, Mujahidin D, Musthapa I. Study and Characterization of Nitration of Isovanillic Acid Derivatives using NMR and Mass Spectroscopy. Chimica et Natura Acta. 2025;13(3):16. DOI: 10.24198/cna.v13.n3.62271. View Source
- [2] Roughley SD, Jordan AM. The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. J Med Chem. 2011;54(10):3451-3479. DOI: 10.1021/jm200187y. View Source
